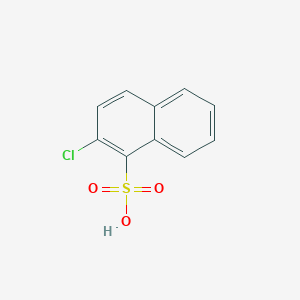

2-Chloronaphthalene-1-sulfonic acid

Description

Significance and Research Relevance of Chloronaphthalene Sulfonic Acids

Chloronaphthalene sulfonic acids, as a class of compounds, hold significance primarily as intermediates in the synthesis of more complex molecules. Their bifunctional nature—possessing both the reactivity of a chlorinated aromatic and the properties conferred by the sulfonic acid group—makes them versatile building blocks in organic synthesis. chemimpex.comontosight.ai

The research relevance of these compounds is evident in several areas:

Dye and Pigment Synthesis: Chloronaphthalene sulfonic acids are utilized as key intermediates in the manufacturing of various dyes and pigments. The chloro-substituent can influence the final color and properties like lightfastness, while the sulfonic acid group enhances water solubility, a crucial factor for application in the textile industry. chemimpex.com

Pharmaceutical Development: These compounds can act as foundational structures in the development of certain pharmaceutical agents. ontosight.aiontosight.ai The naphthalene (B1677914) core is a feature in various biologically active molecules, and the attached functional groups offer sites for further chemical modification to target specific biological pathways. ontosight.ai

Advanced Materials: The unique structure of chloronaphthalene sulfonic acids allows for their use in creating high-performance materials, where properties like thermal stability and specific reactivity are essential. chemimpex.com

Organic Synthesis Reagents: In academic and industrial research, they serve as starting materials or reagents for creating complex organic molecules. For example, 8-chloronaphthalene-1-sulfonic acid is a key reactant in the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, which are notable for their fluorescent properties and use as molecular probes. nih.gov

Overview of Naphthalene Sulfonic Acid Research Landscape

The research landscape for naphthalene sulfonic acids is broad and has evolved from foundational industrial chemistry to applications in modern materials science and analytical chemistry. These compounds are derivatives of naphthalene, a bicyclic aromatic hydrocarbon, functionalized with one or more sulfonic acid groups. drugbank.com This functionalization dramatically increases their water solubility and makes them important in aqueous-phase applications. rsc.org

Historically, a primary application of naphthalene sulfonic acids has been in the dye industry, where they serve as precursors to azo dyes. rsc.org Their condensates with formaldehyde (B43269) are also widely used as superplasticizers in concrete formulations to improve workability, and as dispersants and wetting agents in various industrial processes, including textile dyeing and pesticide formulations. researchgate.net

Contemporary research continues to explore new applications:

Catalysis: Sulfonic acid-functionalized materials, including those based on a naphthalene structure, are investigated as solid acid catalysts for various organic reactions. science.gov

Analytical Chemistry: They are employed in analytical techniques such as chromatography. Different isomers of naphthalene sulfonic acids can be separated and quantified using methods like high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), which is important for quality control and isomeric purity assessment. nih.govsigmaaldrich.commerckmillipore.com

Environmental Science: The stability and prevalence of naphthalene sulfonic acids have led to studies on their environmental fate and degradation. Research into oxidation processes, such as ozonolysis, aims to understand their transformation and persistence in aquatic environments. rsc.org

Geothermal Tracing: The thermal stability of various naphthalene sulfonate isomers has been studied to assess their suitability as tracers to monitor fluid flow in high-temperature geothermal reservoirs. wgtn.ac.nz These studies investigate their isomerisation and decomposition kinetics under geothermal conditions. wgtn.ac.nz

The ongoing research into naphthalene sulfonic acids and their derivatives, including chlorinated variants like 2-chloronaphthalene-1-sulfonic acid, highlights their sustained importance in both fundamental and applied chemical sciences. ontosight.aiscience.gov

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

2-chloronaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNFHIFSLHEIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611465 | |

| Record name | 2-Chloronaphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102879-06-1 | |

| Record name | 2-Chloronaphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reaction Engineering of 2 Chloronaphthalene 1 Sulfonic Acid

Methodologies for Chemical Synthesis

The preparation of 2-chloronaphthalene-1-sulfonic acid can be approached through several synthetic strategies, primarily involving the sulfonation of 2-chloronaphthalene (B1664065) or the chlorination of a naphthalenesulfonic acid precursor. Each method presents unique challenges, particularly concerning the control of isomeric byproducts.

Conventional Synthetic Routes and Isomerization Considerations

The direct sulfonation of 2-chloronaphthalene is a primary route for the synthesis of this compound. This reaction typically employs sulfonating agents like concentrated sulfuric acid or sulfur trioxide. docbrown.infowikipedia.org The position of the sulfonic acid group on the naphthalene (B1677914) ring is highly dependent on reaction conditions, particularly temperature. stackexchange.comscribd.com

In the sulfonation of naphthalene, the kinetically controlled product, formed at lower temperatures, is the alpha-isomer (naphthalene-1-sulfonic acid). stackexchange.comresearchgate.net Conversely, the thermodynamically more stable beta-isomer (naphthalene-2-sulfonic acid) is favored at higher temperatures due to the reversibility of the sulfonation reaction. stackexchange.comscribd.com This principle of kinetic versus thermodynamic control is a critical consideration in the synthesis of substituted naphthalenesulfonic acids. For 2-chloronaphthalene, sulfonation with one molar equivalent of sulfur trioxide initially yields a mixture where the 8-sulfonic acid isomer is predominant (approximately 85%), with the 4-sulfonic acid isomer as a minor product (around 15%). cdnsciencepub.com

An alternative conventional route involves a Sandmeyer-type reaction starting from 2-aminonaphthalene-1-sulfonic acid (Tobias acid). core.ac.uk This process involves diazotization of the amino group, followed by treatment with a copper(I) chloride solution to introduce the chlorine atom. core.ac.uk This method offers a high degree of regioselectivity, as the positions of the chloro and sulfonic acid groups are predetermined by the starting material.

Isomerization is a significant factor in naphthalene chemistry. For instance, 1-chloronaphthalene (B1664548) can be isomerized to the more stable 2-chloronaphthalene at high temperatures over catalysts like zeolites. google.com This isomerization can be influenced by the presence of a carrier gas, such as hydrogen chloride, which can slow catalyst deactivation. google.com

Table 1: Isomer Distribution in the Sulfonation of 2-Chloronaphthalene

| Sulfonating Agent | Reaction Conditions | Major Isomer | Minor Isomer(s) | Reference |

|---|---|---|---|---|

| SO₃ (1.0 mol-equiv.) | Dichloromethane | 2-Chloro-8-sulfonic acid (~85%) | 2-Chloro-4-sulfonic acid (~15%) | cdnsciencepub.com |

| H₂SO₄ (conc.) | 80 °C (for naphthalene) | 1-Naphthalenesulfonic acid (96%) | 2-Naphthalenesulfonic acid (4%) | scribd.com |

| H₂SO₄ (conc.) | 165 °C (for naphthalene) | 2-Naphthalenesulfonic acid (85%) | 1-Naphthalenesulfonic acid (15%) | scribd.com |

Emerging Green Chemistry Approaches in Sulfonation

In recent years, there has been a growing emphasis on developing more environmentally benign methods for chemical synthesis. In the context of sulfonation, green chemistry approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. uniroma1.it

One area of exploration is the use of solid acid catalysts. Materials like sulfonated carbonized naphthalene have been investigated as catalysts for reactions such as biodiesel production, offering a potentially more sustainable alternative to traditional liquid acids like sulfuric acid. rsc.org While not directly applied to the synthesis of this compound in the provided literature, these developments point towards future possibilities for greener sulfonation processes.

Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields. uniroma1.it For example, the Ullmann coupling reaction to synthesize 8-anilinonaphthalene-1-sulfonic acid derivatives from 8-chloronaphthalene-1-sulfonic acid has been successfully performed using microwave irradiation, significantly reducing reaction times compared to conventional heating. nih.gov This suggests that microwave technology could potentially be applied to the sulfonation step itself to improve its efficiency and environmental footprint.

Mechanistic Studies of Synthetic Transformations

Understanding the underlying mechanisms of the reactions involved in the synthesis of this compound is crucial for controlling the reaction outcome and optimizing conditions.

Electrophilic Aromatic Sulfonation Mechanisms

Aromatic sulfonation is a classic example of an electrophilic aromatic substitution reaction. wikipedia.orgmasterorganicchemistry.com The electrophile in this reaction is typically sulfur trioxide (SO₃) or its protonated form. wikipedia.org The reaction proceeds through a two-step mechanism:

Formation of the Sigma Complex: The π-electron system of the aromatic ring attacks the electrophile (SO₃), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. docbrown.infomasterorganicchemistry.com

Deprotonation: A base, such as the hydrogensulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product. docbrown.info

The sulfonation of naphthalene is more complex than that of benzene (B151609) due to the presence of two different positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The α-position is more reactive and leads to the kinetically favored product, as the intermediate sigma complex is better stabilized by resonance. stackexchange.comresearchgate.net However, the β-substituted product is thermodynamically more stable due to reduced steric hindrance. stackexchange.com The reversibility of sulfonation allows for the thermodynamically favored product to be obtained under equilibrium conditions (higher temperatures). wikipedia.orgstackexchange.com

Chlorination and Halogenation Pathways in Naphthalene Systems

The direct chlorination of naphthalene typically occurs without a catalyst and yields a mixture of 1-chloronaphthalene and 2-chloronaphthalene, along with more highly substituted products. scribd.comwikipedia.org This reaction also proceeds via an electrophilic aromatic substitution mechanism.

When a sulfonic acid group is already present on the naphthalene ring, it acts as a deactivating group and a meta-director. However, in the case of naphthalene, the concept of "meta" is more complex. The directing effects of substituents must be considered in conjunction with the inherent reactivity of the α and β positions.

The synthesis of this compound via the Sandmeyer reaction on Tobias acid follows a different mechanistic pathway involving the formation of a diazonium salt. core.ac.uk This radical-based mechanism provides a reliable method for introducing a chlorine atom at a specific position, avoiding the isomer distribution issues associated with direct electrophilic chlorination.

Optimization of Reaction Parameters

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. Key variables include the choice of sulfonating agent, reaction temperature, reaction time, and the molar ratio of reactants.

The choice between concentrated sulfuric acid and sulfur trioxide can influence the outcome. Fuming sulfuric acid (oleum), which contains excess SO₃, is a more powerful sulfonating agent. docbrown.info The concentration of the sulfuric acid also plays a role, with both reaction rates and isomer distributions being dependent on the acid concentration. researchgate.net

As previously discussed, temperature is a critical parameter for controlling the isomeric distribution in naphthalene sulfonation. stackexchange.comscribd.com Lower temperatures favor the formation of the α-sulfonic acid, while higher temperatures lead to the more stable β-isomer. researchgate.netscribd.com Therefore, for the synthesis of this compound (an α-sulfonic acid), lower reaction temperatures would be preferable in a direct sulfonation approach.

The molar ratio of the sulfonating agent to the naphthalene substrate is also important. Using an excess of the sulfonating agent can drive the reaction towards disulfonation or polysulfonation. cdnsciencepub.comsioc-journal.cn For the synthesis of the monosulfonic acid, a controlled stoichiometry is necessary.

In the case of the Sandmeyer route, the temperature of the diazotization and the subsequent reaction with cuprous chloride must be carefully controlled to prevent the formation of byproducts, such as the corresponding naphthol derivative. core.ac.uk

Chemical Reactivity and Transformation Pathways of 2 Chloronaphthalene 1 Sulfonic Acid

Electrophilic Substitution Reactions

Electrophilic aromatic substitution on the 2-chloronaphthalene-1-sulfonic acid ring is significantly influenced by the directing effects of the existing substituents. Both the chlorine atom and the sulfonic acid group are deactivating, making the naphthalene (B1677914) system less reactive towards electrophiles than naphthalene itself.

Positional Selectivity and Directing Effects of Functional Groups

The orientation of incoming electrophiles is determined by the combined electronic and steric effects of the chloro and sulfonic acid groups.

Sulfonic Acid Group (-SO₃H): This is a powerful electron-withdrawing group and acts as a deactivating meta-director in benzene (B151609) chemistry. In the naphthalene series, its deactivating nature persists, substantially reducing the electron density of the aromatic rings. While its directing effect in naphthalenes is more complex than in benzene, it generally directs incoming groups away from the ring to which it is attached and influences substitution on the other ring. cdnsciencepub.comresearchgate.net

Chlorine Atom (-Cl): As a halogen, chlorine is an ortho, para-directing group due to the lone pair of electrons that can be donated to the ring through resonance, stabilizing the intermediate carbocation (arenium ion). However, due to its electronegativity, it is also a deactivating group (an inductive-withdrawing effect). researchgate.net

In this compound, the 1- and 2-positions are occupied. The sulfonic acid group at C-1 strongly deactivates the entire molecule, particularly the ring to which it is attached (the 'A' ring, carbons 1-4 and 8a-4a). The chlorine at C-2 further deactivates the 'A' ring. Therefore, electrophilic attack is more likely to occur on the unsubstituted 'B' ring (carbons 5-8).

Theoretical considerations and experimental data from related compounds provide insight into the likely positions of substitution. researchgate.net For 2-substituted naphthalenes with deactivating groups, electrophilic attack often favors the 5- and 8-positions. cdnsciencepub.com Studies on the sulfonation of 2-chloro- and 2-bromonaphthalene (B93597) show that the incoming sulfonic acid group predominantly enters the 8-position, with a smaller amount at the 6-position. cdnsciencepub.com Given that the sulfonic acid group already present at C-1 in this compound will sterically and electronically disfavor substitution at the 8-position, the most probable sites for further electrophilic attack are the 5- and 7-positions on the second ring.

Summary of Directing Effects:

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -SO₃H | C-1 | Strong deactivator (-I, -M) | Directs to the unsubstituted ring |

Nitration and Other Electrophilic Functionalizations

Nitration of this compound requires forcing conditions due to the presence of two deactivating groups. The reaction, typically carried out with a mixture of nitric acid and sulfuric acid, results in the introduction of a nitro (-NO₂) group. vedantu.com

Based on the directing effects discussed, nitration is expected to occur on the unsubstituted ring. Research on the nitration of 1-chloronaphthalene (B1664548) shows that further nitration leads to dinitro derivatives, including 1-chloro-4,5-dinitronaphthalene and 1-chloro-4,8-dinitronaphthalene. researchgate.net For this compound, the incoming nitro group would likely be directed to the 5- or 7-position.

Other electrophilic functionalizations, such as further sulfonation or halogenation, are also possible but would similarly require harsh reaction conditions. The sulfonation of 2-chloronaphthalene (B1664065), for instance, yields the 6,8-disulfonic acid and 4,7-disulfonic acid derivatives upon treatment with excess sulfur trioxide. cdnsciencepub.com This suggests that further sulfonation of this compound could potentially introduce a second sulfonic acid group at the 5-, 6-, 7-, or 8-positions, depending on kinetic versus thermodynamic control. wikipedia.orgwordpress.com

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom at the C-2 position can be displaced by nucleophiles, although this is generally challenging for aryl halides unless the ring is activated by strong electron-withdrawing groups.

Mechanistic Investigations of Halogen Displacement

The displacement of the chlorine atom in chloronaphthalene derivatives can proceed through various mechanisms, including transition-metal-catalyzed cross-coupling reactions. A notable example is the Ullmann condensation. Research has demonstrated the synthesis of 8-anilinonaphthalene-1-sulfonic acid derivatives from 8-chloronaphthalene-1-sulfonic acid via a copper(0)-catalyzed Ullmann reaction. acs.org This reaction involves the coupling of the aryl halide with an amine in the presence of a copper catalyst. The mechanism is thought to involve the formation of an organocopper intermediate. This type of reaction is significant as it allows for the formation of C-N bonds, which is crucial in the synthesis of various dyes and pharmacologically active compounds.

Influence of Sulfonic Acid Moiety on Nucleophilic Reactivity

The sulfonic acid group plays a significant role in the nucleophilic substitution of the chlorine atom. Its strong electron-withdrawing nature can, in principle, activate the naphthalene ring towards nucleophilic aromatic substitution (SNAr). However, its primary influence in reactions like the Ullmann coupling is often related to its physical properties and its compatibility with the reaction conditions.

The sulfonic acid group imparts considerable water solubility to the molecule. researchgate.net This allows reactions to be carried out in aqueous or partially aqueous media. For instance, the copper-catalyzed Ullmann coupling of 8-chloronaphthalene-1-sulfonic acid with amines has been successfully performed in a phosphate (B84403) buffer solution. acs.org The presence of the sulfonate group was well-tolerated under these conditions, highlighting its utility as a functional group that can withstand the reaction conditions required for halogen displacement.

Transformations of the Sulfonic Acid Group

The sulfonic acid group itself is a versatile functional handle that can undergo several important transformations. ontosight.ai

Desulfonation: The sulfonation of aromatic rings is often a reversible process. minia.edu.eg The sulfonic acid group can be removed by heating the compound in the presence of aqueous acid (hydrolytic desulfonation). wikipedia.org This reaction is the mechanistic reverse of sulfonation and can be used to regenerate the parent arene or as a method for protecting a specific position on the ring, which is later deprotected. researchgate.net

Conversion to Sulfonyl Chlorides: A key transformation of sulfonic acids is their conversion to sulfonyl chlorides (-SO₂Cl). This is typically achieved by treatment with reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). nih.gov The resulting 2-chloronaphthalene-1-sulfonyl chloride is a highly reactive intermediate.

Derivatization of Sulfonyl Chlorides: Sulfonyl chlorides are powerful electrophiles that readily react with a wide range of nucleophiles. This allows for the synthesis of a variety of important derivatives:

Sulfonamides: Reaction with primary or secondary amines yields sulfonamides (-SO₂NR₂).

Sulfonate Esters: Reaction with alcohols produces sulfonate esters (-SO₂OR). wikipedia.org

Displacement by Other Groups: Under certain conditions, the sulfonic acid group can be displaced by other functional groups. For example, fusion with sodium hydroxide (B78521) can replace the -SO₃H group with a hydroxyl (-OH) group, a reaction historically important in the synthesis of naphthols. researchgate.net It can also be replaced by a halogen atom under specific halogenation conditions. archive.org

Summary of Sulfonic Acid Group Transformations:

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Desulfonation | Dilute H₂SO₄, heat | -H (removal of group) |

| Chlorination | PCl₅ or SOCl₂ | -SO₂Cl (Sulfonyl chloride) |

| Ammonolysis/Amination (via sulfonyl chloride) | NH₃, RNH₂, R₂NH | -SO₂NH₂, -SO₂NHR, -SO₂NR₂ (Sulfonamides) |

| Esterification (via sulfonyl chloride) | R'OH | -SO₂OR' (Sulfonate ester) |

Desulfonation and Hydrolysis Mechanisms

The desulfonation of aryl and naphthyl sulfonic acids is a well-documented chemical reaction, representing the reverse of sulfonation. wikipedia.org This hydrolysis reaction typically occurs when the sulfonic acid is heated in the presence of an aqueous acid. The general mechanism involves the protonation of the aromatic ring, followed by the departure of the sulfonic acid group as sulfur trioxide (SO₃), which is subsequently hydrated to sulfuric acid.

The ease of this reaction is related to the thermodynamic stability of the sulfonic acid isomer. For naphthalenesulfonic acids, those with the sulfonic acid group in the alpha-position (C1, C4, C5, C8) are generally less stable and more susceptible to hydrolysis than those with the group in the beta-position (C2, C3, C6, C7). googleapis.com Since this compound has its sulfonate group at the C1 (alpha) position, it is prone to desulfonation upon heating with dilute mineral acids, reverting to 2-chloronaphthalene. wikipedia.org This reactivity is exploited in synthetic chemistry, where the sulfonic acid group can be used as a temporary directing group and then removed. wikipedia.org

Reduction Pathways of the Sulfonic Acid Group

The sulfonic acid group is in a high oxidation state and is generally resistant to reduction. However, specific reagents can achieve this transformation. A notable method for the reduction of arenesulfonic acids to the corresponding arenethiols involves the use of a triphenylphosphine-iodine system. oup.com In this one-pot reaction, the arenesulfonic acid is treated with triphenylphosphine (B44618) and a catalytic amount of iodine in a suitable solvent like refluxing benzene. oup.com

For this compound, this pathway would lead to the formation of 2-chloro-1-naphthalenethiol. The reaction is believed to proceed via the initial formation of a sulfonate-phosphonium adduct, which is then reduced. The reaction is versatile and can be applied to various arenesulfonic acids, with those bearing electron-donating substituents reacting more readily than those with electron-withdrawing groups. oup.com

Oxidative Degradation Mechanisms

Advanced Oxidation Processes (AOPs) for Chloronaphthalene Sulfonic Acids

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to mineralize recalcitrant organic pollutants, such as chloronaphthalene sulfonic acids, into simpler, less harmful substances like CO₂, water, and inorganic ions. mdpi.com These processes are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH). AOPs like ozonation, photocatalysis, and Fenton-based reactions have been successfully employed for the degradation of various aryl sulfonates. researchgate.net Due to the stability of the naphthalene ring and the presence of electron-withdrawing chloro and sulfonate groups, chloronaphthalene sulfonic acids are resistant to conventional biological treatment, making AOPs a necessary and effective treatment strategy. researchgate.netpsu.edu

Ozonation and Radical Reaction Kinetics

Ozonation is a potent AOP for the degradation of naphthalenesulfonic acids (NSAs). The degradation can occur through two primary pathways: direct reaction with molecular ozone (O₃) and indirect reaction with hydroxyl radicals (•OH) formed from ozone decomposition, particularly at alkaline pH. researchgate.net

Direct Reaction : The direct attack by ozone on the aromatic ring is an electrophilic process. nih.gov The reaction rate is highly dependent on the substituents on the naphthalene ring. Electron-withdrawing groups, such as the sulfonic acid group and chlorine, deactivate the ring, making it less susceptible to ozone attack. psu.edu Studies on various NSAs show that reactivity towards ozone significantly decreases with an increasing number of sulfonic groups. researchgate.netpsu.edu For naphthalene-1-sulfonic acid, the second-order rate constant for the direct reaction with ozone has been estimated at approximately 252 M⁻¹s⁻¹. researchgate.net The presence of the additional electron-withdrawing chlorine atom in this compound would likely result in a lower reaction rate constant. The activation energy for the direct ozonation of naphthalenesulfonic acids is typically in the range of 37–42 kJ/mol. psu.edu

Radical Reaction : The reaction with hydroxyl radicals is much faster and less selective than the direct ozone reaction. The rate constants for the reaction of various naphthalenesulfonic acids with •OH are on the order of 10⁹ M⁻¹s⁻¹. researchgate.netpsu.edu This radical pathway becomes the dominant degradation mechanism at neutral to high pH, where ozone decomposition is accelerated. researchgate.net Oxidation by-products typically include short-chain carboxylic acids (like oxalic and formic acid) and sulfate (B86663) ions, indicating the breakdown of the aromatic structure and cleavage of the C-S bond. researchgate.net

| Naphthalene Sulfonic Acid (NSA) | Process | pH | Rate Constant (k) | Contribution of Direct Reaction (%) | Reference |

| Naphthalene-1-sulfonic acid | Ozonation | 3 | kO₃ = 252 M⁻¹s⁻¹ | 98% | researchgate.net |

| Naphthalene-1-sulfonic acid | Ozonation | 9 | - | 27% | researchgate.net |

| Naphthalene-1-sulfonic acid | Ozonation | 2 | kOH ≈ 10⁹ M⁻¹s⁻¹ | 69% | psu.edu |

| Naphthalene-1,5-disulfonic acid | Ozonation | 3 | kO₃ = 41 M⁻¹s⁻¹ | 85% | researchgate.net |

Photolysis and Photocatalysis

Photolytic processes involve the use of light to induce chemical degradation.

Direct Photolysis : Direct photolysis, where the target molecule absorbs UV light and undergoes degradation, is generally not an efficient process for this class of compounds in the absence of a strong absorbing chromophore for relevant wavelengths.

Photocatalysis : Heterogeneous photocatalysis, most commonly using titanium dioxide (TiO₂) as a catalyst, is a more effective AOP. When TiO₂ is irradiated with UV light of sufficient energy (λ < 387 nm), it generates electron-hole pairs (e⁻/h⁺). The holes (h⁺) are powerful oxidants and can also react with water or hydroxide ions to produce hydroxyl radicals, which then attack the pollutant. This method has been shown to be effective for treating a variety of aryl sulfonates. researchgate.net The degradation of this compound via photocatalysis would involve the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation, ring opening, and eventual mineralization, releasing chloride and sulfate ions.

Fenton and Photo-Fenton Oxidation

The Fenton and photo-Fenton processes are highly efficient AOPs that utilize the catalytic action of iron ions to generate hydroxyl radicals from hydrogen peroxide (H₂O₂). spertasystems.com

Fenton Reaction : The classic Fenton reaction involves the reaction between ferrous ions (Fe²⁺) and H₂O₂ under acidic conditions (typically pH 3-4) to produce hydroxyl radicals. spertasystems.com Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The Fe³⁺ generated can be reduced back to Fe²⁺ by reacting with excess H₂O₂, albeit at a much slower rate, making the process catalytic. The Fenton process has proven effective in degrading naphthalenesulfonic acids, with studies on 2-naphthalenesulfonic acid achieving 96% COD removal under optimal conditions. jocpr.com

Photo-Fenton Reaction : The photo-Fenton process enhances the Fenton reaction by incorporating UV-Vis light. The irradiation accelerates the degradation in two primary ways:

It promotes the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), which regenerates the primary catalyst and allows for a more efficient catalytic cycle. naun.org Fe(OH)²⁺ + hν → Fe²⁺ + •OH

It can cause the photolysis of H₂O₂ to generate additional hydroxyl radicals. naun.org

This leads to a significantly faster degradation rate compared to the conventional Fenton process. naun.org Studies on the photo-Fenton-like (using Fe³⁺) degradation of H-acid, a complex naphthalenesulfonate, achieved 82% COD removal in just 24 minutes. deswater.comresearchgate.net The primary oxidizing agent in both processes is the hydroxyl radical. researchgate.net

| Pollutant | Process | pH | Conditions | Result | Reference |

| 2-Naphthalenesulfonic acid | Fenton | 3 | [H₂O₂] = 41.6 mg/L, H₂O₂/FeSO₄ = 10 | 96% COD removal (120 min) | jocpr.com |

| H-acid (naphthalene sulfonate) | Photo-Fenton-like | 5 | [Fe³⁺] = 1.5 mM, [H₂O₂] = 35 mM | 82% COD removal (24 min) | deswater.comresearchgate.net |

| Phenol Sulfonic Acid | Photo-Fenton | 3 | [Fe²⁺] = 0.25 mM, [H₂O₂] = 4 mM | >80% degradation (5 min) | naun.org |

Identification and Characterization of Oxidation Products

Detailed studies on the specific oxidation products of this compound are not extensively documented in publicly available research. However, the transformation pathways can be inferred from studies on analogous compounds, such as naphthalenesulfonic acids and naphthalene itself.

Oxidation of naphthalenesulfonic acids with strong oxidizing agents like ozone typically leads to the cleavage of the aromatic ring system. rsc.orgpsu.edu The process involves an initial attack on the double bonds of the naphthalene rings, which have the highest electron density. rsc.orgpsu.edu This initial attack via mechanisms like 1,3-dipolar cycloaddition leads to the formation of various intermediates. rsc.orgpsu.edu

Further oxidation results in the breakdown of the ring structure, yielding highly oxidized organic acids and the liberation of sulfate ions from the sulfonic acid group. rsc.orgpsu.edu In the case of this compound, this would likely produce chlorinated derivatives of these smaller organic acids.

Studies on the chlorine-initiated oxidation of naphthalene have shown that both hydrogen atom abstraction and chlorine addition to the aromatic ring are significant reaction pathways. This leads to products like chloronaphthalene and, upon further reaction, phthalic anhydride. Given these precedents, the oxidation of this compound can be expected to yield a complex mixture of chlorinated and oxygenated aromatic and aliphatic compounds.

Table 1: Postulated Oxidation Products of this compound

| Product Category | Specific Examples | Rationale / Source Analogy |

|---|---|---|

| Ring-Opened Products | Chlorinated Phthalic Acids, Highly Oxidized Organic Acids (e.g., Oxalic Acid, Glyoxal) | Based on the ozonolysis of naphthalenesulfonic acids, which breaks down the aromatic rings into smaller, highly oxidized fragments. rsc.orgpsu.edu |

| Inorganic Byproducts | Sulfate Ions (SO₄²⁻) | Cleavage of the carbon-sulfur bond in the sulfonic acid group during oxidative degradation is a common pathway. rsc.orgpsu.edu |

| Aromatic Intermediates | Chlorinated Naphthoquinones | Oxidation of naphthalenic structures can form quinones, such as the formation of 4-chloronaphthalene-1,2-dione (B1296933) from related naphthalene compounds. unipr.it |

This table is based on transformations observed in analogous chemical systems due to a lack of direct experimental data for this compound.

Thermal Stability and Isomerization Studies

The thermal stability of naphthalenesulfonic acids is highly dependent on temperature, pH, and the presence of salts. wgtn.ac.nz Research on various naphthalene mono- and disulfonates demonstrates that these compounds become unstable at elevated temperatures. wgtn.ac.nz

Specifically, in hydrothermal solutions at temperatures of 300°C and above, naphthalenesulfonate isomers are known to decompose. wgtn.ac.nz The primary decomposition products include the parent naphthalene molecule and two naphthol isomers (1-naphthol and 2-naphthol). wgtn.ac.nz In environments containing chloride, the formation of 1-chloronaphthalene has also been detected as a high-temperature reaction product. wgtn.ac.nz This suggests that under significant thermal stress, this compound would likely undergo desulfonation and potentially dechlorination or isomerization. The stability of various naphthalenesulfonates follows a general trend, with 2-naphthalenesulfonic acid (2-NSA) being the most stable of the monosulfonated isomers, though it also decomposes at temperatures at or above 300°C. wgtn.ac.nz

Isomerization is another critical transformation pathway under thermal conditions. Studies on chloronaphthalenes have shown that isomerization between 1-chloro and 2-chloro isomers can occur at high temperatures over catalysts. google.com For instance, at 400°C, an equilibrium mixture of approximately 44% 1-chloronaphthalene and 56% 2-chloronaphthalene can be achieved, indicating that the 2-chloro isomer is slightly more thermodynamically stable. google.com While this study was performed on chloronaphthalene without the sulfonic acid group, it suggests that the chloro-substituent on the this compound molecule could potentially migrate under sufficient thermal energy, leading to the formation of other chloronaphthalenesulfonic acid isomers. The sulfonation of 2-chloronaphthalene itself can also lead to various isomers, with the 8-sulfonic and 4-sulfonic acids being initial products, which can then convert to other di-sulfonated products. cdnsciencepub.com

Table 2: Observed and Potential Thermal Transformation Products

| Transformation Type | Product(s) | Conditions | Source |

|---|---|---|---|

| Decomposition | Naphthalene, 1-Naphthol, 2-Naphthol | Hydrothermal solutions, T ≥ 300°C | wgtn.ac.nz |

| Decomposition | 1-Chloronaphthalene | High temperature in chloride-containing solutions | wgtn.ac.nz |

| Isomerization | 1-Chloronaphthalene | Catalytic, T ≈ 400°C (for chloronaphthalene) | google.com |

Derivatization and Functionalization Strategies

Synthesis of Novel 2-Chloronaphthalene-1-sulfonic Acid Derivatives

The transformation of this compound into its derivatives is a key strategy for creating new chemical entities. A notable example is the synthesis of 2-chloro-1-thionaphthol. This process begins with the preparation of sodium 2-chloronaphthalene-1-sulfonate, which is typically synthesized from Tobias acid (2-naphthylamine-1-sulfonic acid) through a Sandmeyer reaction. core.ac.uk In this reaction, it is crucial to use cuprous chloride in concentrated hydrochloric acid to prevent the formation of the undesired 2-naphthol-1-sulfonic acid. core.ac.uk

The resulting sodium 2-chloronaphthalene-1-sulfonate serves as the starting material for the synthesis of 2-chloro-1-thionaphthol. The sulfonic acid is converted into its sulfonyl chloride intermediate, which is not isolated, and then reduced to the corresponding thiol. core.ac.uk This derivatization, converting a sulfonic acid group into a thiol group, demonstrates a significant functional group interconversion. The synthesis of 2-chloro-1-thionaphthol starting from Tobias acid can achieve a yield of 54%. core.ac.uk

| Reactant | Reagents | Product | Reported Yield |

|---|---|---|---|

| Sodium 2-chloronaphthalene-1-sulphonate | 1. Phosphorus pentachloride 2. Chlorobenzene | 2-Chloro-1-thionaphthol | 54% (from Tobias acid) core.ac.uk |

Complexation and Coordination Chemistry

The sulfonic acid group on the naphthalene (B1677914) ring is a key functional site for engaging in complexation and coordination chemistry, allowing the molecule to act as a ligand for metal ions. This leads to the formation of structured materials like Metal-Organic Frameworks (MOFs) and various organometallic complexes.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgrsc.org The incorporation of functional groups like sulfonic acid (–SO3H) into the organic linkers is a recognized strategy for designing MOFs with specific properties, such as high proton conductivity. scispace.com The sulfonic acid group can participate in hydrogen-bonding networks and provide proton donors, which is beneficial for applications like proton exchange membranes in fuel cells. scispace.com

Organometallic complexes involving naphthalene sulfonic acid derivatives have been synthesized and studied for various applications. Notably, organotin complexes with derivatives of naphthalene sulfonic acid have been shown to be effective photostabilizers for polymers like poly(vinyl chloride) (PVC). nih.govnih.gov

Research in this area has focused on isomers such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid. nih.govresearchgate.net In a typical synthesis, this ligand is reacted with di- or tri-substituted organotin chlorides (e.g., triphenyltin (B1233371) chloride, dibutyltin (B87310) dichloride) in refluxing methanol (B129727) to produce the corresponding tin-naphthalene complexes in high yields (75-95%). nih.govresearchgate.net These complexes function as efficient photostabilizers by inhibiting the dehydrochlorination process, which is a primary cause of PVC photodegradation. nih.gov The tin atom acts as an HCl scavenger, while the organic ligand can function as both a primary and secondary stabilizer. mdpi.com

| Complex | Ligand | Tin Reagent | Reported Yield |

|---|---|---|---|

| Triphenyltin 4-amino-3-hydroxynaphthalene-1-sulfonate | 4-amino-3-hydroxynaphthalene-1-sulfonic acid | Triphenyltin chloride | 75% nih.gov |

| Tributyltin 4-amino-3-hydroxynaphthalene-1-sulfonate | 4-amino-3-hydroxynaphthalene-1-sulfonic acid | Tributyltin chloride | 70% nih.gov |

| Dibutyltin bis(4-amino-3-hydroxynaphthalene-1-sulfonate) | 4-amino-3-hydroxynaphthalene-1-sulfonic acid | Dibutyltin dichloride | 95% nih.govresearchgate.net |

| Dimethyltin bis(4-amino-3-hydroxynaphthalene-1-sulfonate) | 4-amino-3-hydroxynaphthalene-1-sulfonic acid | Dimethyltin dichloride | 89% nih.govresearchgate.net |

Conjugation and Polymerization Approaches (e.g., with formaldehyde)

The condensation polymerization of naphthalenesulfonic acids with formaldehyde (B43269) is a well-established industrial process used to produce a class of polymers with applications as dispersants, surfactants, and additives. google.comsantos.com This step-growth polymerization involves the reaction of naphthalenesulfonic acid monomers with formaldehyde, which acts as a cross-linking agent, to form a polymer chain. ontosight.aiuomustansiriyah.edu.iq

The sodium salt of the polymer derived from 2-naphthalenesulfonic acid and formaldehyde is known as sodium polynaphthalene sulfonate (SPNS). santos.com This polymer is used as an emulsion stabilizer and dispersing agent, particularly in the construction industry as a key ingredient in admixtures for concrete and mortars. santos.com The polymerization process involves reacting naphthalene with sulfuric acid, followed by the addition of formaldehyde and water under heat and pressure to form the acid polymer. santos.com This is subsequently neutralized, often with caustic soda, to yield the final salt form, which is highly water-soluble. santos.comontosight.aigoogle.com The molecular weight and properties of the resulting polymer can be controlled by adjusting the reaction conditions, such as the molar ratio of formaldehyde to the naphthalenesulfonic acid. google.comgoogle.com These polymers can also be prepared as various salts, including calcium, zinc, or ammonium (B1175870), by using the appropriate neutralizing agent. google.comontosight.ai

Advanced Analytical and Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in 2-Chloronaphthalene-1-sulfonic acid. While specific spectra for this exact compound are not widely published, the expected vibrational modes can be predicted based on the known frequencies for the naphthalene (B1677914) ring, chloro-substituents, and the sulfonic acid group.

The FT-IR spectrum is anticipated to show characteristic absorption bands corresponding to the sulfonic acid group. These include strong and broad O-H stretching vibrations, typically in the 3000-2500 cm⁻¹ region, due to hydrogen bonding. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to produce intense bands around 1350-1340 cm⁻¹ and 1165-1150 cm⁻¹, respectively libretexts.org. The C-S stretching vibration may be observed in the 700-600 cm⁻¹ range researchgate.net.

The naphthalene backbone will exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-Cl stretching frequency for chloro-aromatic compounds typically appears in the 1100-800 cm⁻¹ range.

Raman spectroscopy , which is particularly sensitive to non-polar bonds, complements FT-IR by providing clearer signals for the aromatic ring vibrations. The symmetric "breathing" modes of the naphthalene ring are expected to be prominent in the Raman spectrum. Theoretical and experimental studies on naphthalene and its derivatives show that C-H stretching modes appear around 3054 cm⁻¹, while ring C-C stretching and C-H bending vibrations result in strong signals at lower wavenumbers . For substituted naphthoquinones, which share the fused ring structure, intense bands related to the coupling of ring breathing modes and C-Cl stretching have been noted scielo.br.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Sulfonic Acid (-SO₃H) | O-H Stretch | 3000 - 2500 (broad) | FT-IR |

| S=O Asymmetric Stretch | 1350 - 1340 | FT-IR | |

| S=O Symmetric Stretch | 1165 - 1150 | FT-IR | |

| C-S Stretch | 700 - 600 | FT-IR, Raman | |

| Naphthalene Ring | Aromatic C-H Stretch | > 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

Mass Spectrometry for Product Identification and Mechanistic Studies

Mass spectrometry (MS) is essential for determining the molecular weight and elemental formula of this compound and for identifying related products in reaction mixtures.

Due to its high polarity and non-volatile nature, this compound is not amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) without prior derivatization to increase its volatility upce.cz.

The preferred method is Liquid Chromatography-Mass Spectrometry (LC-MS). Reversed-phase High-Performance Liquid Chromatography (HPLC) can be used to separate the compound from impurities. The eluent is then introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) source. Because of the acidic nature of the sulfonic acid group, ESI is most effective in the negative ion mode, where it readily forms the deprotonated molecule [M-H]⁻ upce.czscispace.com. Tandem MS (MS/MS) techniques can be employed for further structural confirmation by selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions nih.gov.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For the deprotonated this compound, HRMS would be used to confirm the formula C₁₀H₆ClO₃S⁻. The theoretical monoisotopic mass of this ion can be calculated with high precision, and a match with the experimentally determined mass provides strong evidence for the compound's identity. HRMS is particularly crucial in complex mixtures where multiple components may have the same nominal mass but different elemental formulas nih.gov.

Table 3: Theoretical Mass Data for HRMS Analysis

| Ion Formula | Ion Type | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [C₁₀H₇³⁵ClO₃S] | Neutral Molecule | 241.9753 |

| [C₁₀H₆³⁵ClO₃S]⁻ | [M-H]⁻ | 240.9680 |

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, the analysis of structurally related naphthalenesulfonic acid derivatives illustrates the type of detailed structural information that can be obtained. For instance, studies on salts of naphthalene sulfonates reveal how counter-ions and substituent groups influence the crystal lattice. The crystal structure of sodium naphthalene 2-sulfonate, for example, shows layers of sodium cations with the organic anions arranged in between. researchgate.net The growth of its crystals is favored in the layer plane, with weaker non-bonding interactions perpendicular to the layers. researchgate.net

In other complex structures, such as 3-aminophenyl naphthalene-1-sulfonate (B229774), the dihedral angle between the naphthalene and benzene (B151609) ring systems is a key structural parameter, measured at 64.66 (10)°. nih.gov The crystal packing in this molecule is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, along with π–π stacking interactions between inversion-related naphthalene units. nih.gov Similarly, the analysis of a dansyl derivative, 2-[5-(dimethylamino)naphthalene-1-sulfonamido]phenyl 5-(dimethylamino)naphthalene-1-sulfonate, revealed a dihedral angle of 52.99 (6)° between its naphthalene and central benzene rings. nih.gov

These examples demonstrate that an X-ray crystallographic analysis of this compound would be expected to elucidate:

The exact spatial orientation of the chloro and sulfonic acid functional groups relative to the naphthalene ring.

The bond distances and angles within the molecule.

The role of the sulfonic acid group in forming intermolecular hydrogen bonds, which would likely dominate the crystal packing.

The presence or absence of π–π stacking interactions between the naphthalene ring systems of adjacent molecules.

The primary challenge in such an analysis often lies in growing single crystals of sufficient size and quality, a difficulty noted for some related compounds like sodium naphthalene 2-sulfonate, which tends to grow in thin, intergrown laminae. researchgate.net

Table 1: Representative Crystallographic Data for Related Naphthalene Sulfonate Compounds

| Compound Name | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 3-Aminophenyl naphthalene-1-sulfonate nih.gov | Monoclinic | P2₁/c | Dihedral angle of 64.66 (10)° between rings; N-H···O and C-H···O interactions; π–π stacking. |

| 2-[5-(dimethylamino)naphthalene-1-sulfonamido]phenyl 5-(dimethylamino)naphthalene-1-sulfonate nih.gov | Monoclinic | C2/c | Molecule generated by a twofold axis; Dihedral angle of 52.99 (6)° between rings. |

Chromatographic Methods for Purity and Quantitative Analysis (HPLC, GC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, allowing for purity assessment and concentration measurement in various matrices. High-Performance Liquid Chromatography (HPLC) is the predominant method for this class of compounds, while Gas Chromatography (GC) requires specific modifications to be applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile and water-soluble compounds like naphthalenesulfonic acids. nih.gov Several HPLC methods have been developed for the separation and quantification of these analytes.

Reversed-Phase (RP) HPLC: This is a common approach where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com For acidic compounds like sulfonic acids, pH control of the mobile phase is critical to ensure consistent retention and peak shape.

Ion-Pair Chromatography: This technique is used to enhance the retention of ionic analytes on reversed-phase columns. oup.com An ion-pairing agent, such as a quaternary ammonium (B1175870) salt, is added to the mobile phase. It forms a neutral ion pair with the negatively charged sulfonate group, increasing its hydrophobicity and retention time on the nonpolar stationary phase. oup.com

Anion-Exchange Chromatography: This method utilizes a stationary phase with positively charged functional groups that interact with the anionic sulfonate group, providing an alternative separation mechanism based on ionic interactions. nih.gov

Detection is commonly performed using UV spectrophotometry, as the naphthalene ring is a strong chromophore, or by fluorescence detection for enhanced sensitivity. oup.comsielc.com

Table 2: Examples of HPLC Conditions for the Analysis of Naphthalenesulfonic Acids

| Column Type | Mobile Phase | Detection | Analyte(s) |

|---|---|---|---|

| BIST™ A (Cation-Exchange) sielc.com | Acetonitrile/Buffer (TMDAP formate (B1220265) pH 4.0) | UV (270 nm) | 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid |

| Newcrom R1 (Reverse-Phase) sielc.com | Acetonitrile/Water/Phosphoric Acid | Not Specified | 5-amino-1-hydroxy-2-naphthalenesulfonic acid |

Gas Chromatography (GC)

Direct analysis of sulfonic acids by GC is generally not feasible due to their high polarity and extremely low volatility. upce.cz To overcome this limitation, derivatization or pyrolysis techniques are employed.

Derivatization: This involves a chemical reaction to convert the non-volatile sulfonic acid into a more volatile derivative prior to GC analysis. acs.org For example, the sulfonic acid group can be converted into a sulfonate ester (e.g., a methyl ester), which is significantly more volatile and thermally stable, making it amenable to GC separation and mass spectrometry (MS) detection. tib.eu

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This method involves the controlled thermal decomposition of the sample in an inert atmosphere. The resulting smaller, volatile fragments are then separated by GC and identified by MS. nih.gov For sulfonated aromatic compounds, pyrolysis can lead to the cleavage of the C-S bond, yielding fragments characteristic of the original naphthalene backbone, such as aminonaphthalene from sulfonated aminonaphthalenes. nih.govresearchgate.net This technique is particularly useful for qualitative characterization and identification in complex matrices. nih.gov

Table 3: Gas Chromatography Approaches for Sulfonated Aromatic Compounds

| Method | Principle | Application Notes |

|---|---|---|

| Derivatization-GC/MS acs.orgtib.eu | The polar sulfonic acid group is chemically converted to a less polar, more volatile functional group (e.g., sulfonate ester) before injection. | Allows for quantitative analysis using standard GC-MS systems. Requires a reliable and reproducible derivatization step. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-chloronaphthalene (B1664548) |

| 2-Naphthalenesulfonic acid |

| 1,5-Naphthalenedisulfonic acid |

| 3-Aminophenyl naphthalene-1-sulfonate |

| 5-amino-1-hydroxy-2-naphthalenesulfonic acid |

| Acetonitrile |

| Aniline |

| Aminonaphthalene |

| Bis(8-hydroxyquinolinium) naphthalene-1,5-disulfonate (B1223632) tetrahydrate |

| 2-[5-(dimethylamino)naphthalene-1-sulfonamido]phenyl 5-(dimethylamino)naphthalene-1-sulfonate |

| Methanol |

| N,N,N′,N′-Tetramethyl-1,3-propanediamine (TMDAP) |

| Naphthalene |

| Phosphoric acid |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the electronic structure calculation of molecules, balancing computational cost with accuracy. scispace.comnih.gov It is used to understand and predict a wide range of chemical properties and phenomena. rsc.org

Electronic Structure and Reactivity Predictions

DFT calculations are instrumental in elucidating the electronic structure of 2-chloronaphthalene-1-sulfonic acid. By mapping the electron density distribution, key properties that govern the molecule's reactivity can be predicted. scispace.comrsc.org These calculations can reveal the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability.

Furthermore, DFT can be used to calculate various reactivity descriptors. These descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions. rsc.org

A theoretical study on related naphthalene (B1677914) derivatives using DFT has provided insights into their electronic properties. For instance, calculations on naphthalene and its substituted forms have been used to analyze intramolecular electron transfer and delocalization of electron density. researchgate.net

Reaction Mechanism Elucidation (e.g., Transition State Analysis)

DFT is a valuable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be identified. maxapress.com This allows for the detailed step-by-step elucidation of reaction pathways.

For example, in the context of diazotization reactions involving naphthalene sulfonic acid derivatives, DFT calculations have been employed to clarify the detailed reaction mechanism, identify critical intermediate species, and understand their thermodynamic profiles. maxapress.com Such analyses are crucial for understanding the significant exothermic nature and thermal hazards associated with these reactions. maxapress.com

Conformational Analysis and Stability

The three-dimensional structure of a molecule is critical to its function and reactivity. DFT calculations can be used to perform conformational analysis, identifying the most stable geometric arrangements (conformers) of this compound. science.gov By calculating the relative energies of different conformers, the most likely structures at a given temperature can be predicted.

Molecular Modeling and Simulation

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules.

Quantum Chemical Descriptors and QSAR Analysis (excluding biological applications)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its activity or properties. imist.ma These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov

Quantum chemical descriptors, derived from the electronic structure calculations (often using DFT), are particularly powerful in QSAR/QSPR studies. researchgate.net These can include:

Constitutional descriptors: such as molecular weight. nih.gov

Topological descriptors: which describe the connectivity of atoms. acs.org

Geometric descriptors: related to the 3D shape of the molecule. nih.gov

Quantum-chemical descriptors: such as HOMO and LUMO energies, dipole moment, and polarizability. nih.govimist.ma

These descriptors can be used to build predictive models for various physicochemical properties of this compound, such as its solubility or partitioning behavior in different environmental compartments. nih.gov

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Kier shape indices, Walk counts | Atomic connectivity and branching |

| Geometric | Molecular surface area, Volume | 3D shape and size |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Electronic distribution and reactivity |

Theoretical Studies of Intermolecular Interactions and Complexation

The way in which this compound interacts with other molecules is crucial for understanding its behavior in various environments. Theoretical methods can be used to study these intermolecular interactions, such as hydrogen bonding and van der Waals forces.

For instance, X-ray diffraction studies on liquid 2-chloronaphthalene (B1664065) have been used to propose models of intermolecular interactions and the most probable structural arrangement of the molecules. bibliotekanauki.pl Computational modeling can complement such experimental data by providing a more detailed picture of the forces at play.

Furthermore, theoretical studies can investigate the formation of complexes between this compound and other chemical species. For example, the formation of a complex between nitrobenzene (B124822) and an acid chloride has been suggested to influence the regioselectivity of acylation in naphthalene. uomustansiriyah.edu.iq

Future Research Directions and Emerging Opportunities

Unexplored Synthetic Pathways and Green Chemistry Innovations

The traditional synthesis of 2-chloronaphthalene-1-sulfonic acid often involves the sulfonation of 2-chloronaphthalene (B1664065), a process that can generate significant waste and utilize harsh reagents. Future research is critically needed to develop more sustainable and efficient synthetic methodologies.

Key Research Areas:

Catalytic Sulfonation: Investigation into solid acid catalysts, such as zeolites, functionalized silica, or ion-exchange resins, could offer a recyclable and more environmentally benign alternative to conventional sulfonating agents like oleum (B3057394) or chlorosulfonic acid. pageplace.de The use of such catalysts can minimize corrosive waste streams and simplify product purification.

Microwave-Assisted Synthesis: The application of microwave irradiation has the potential to dramatically reduce reaction times and energy consumption in the sulfonation process. nih.gov Research in this area would focus on optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to maximize yield and selectivity.

Solvent-Free Reactions: Exploring solvent-free or "neat" reaction conditions for the sulfonation of 2-chloronaphthalene presents a significant green chemistry opportunity. This approach would eliminate the need for volatile organic solvents, thereby reducing environmental impact and operational costs.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Developing a continuous flow process for the synthesis of this compound could lead to higher purity products and more efficient industrial production.

| Synthetic Approach | Potential Advantages | Research Focus |

| Solid Acid Catalysis | Recyclable catalyst, reduced corrosive waste, easier purification. | Catalyst design and optimization, reaction kinetics. |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. | Optimization of microwave parameters, solvent and catalyst screening. |

| Solvent-Free Synthesis | Elimination of volatile organic solvents, reduced waste. | Reaction kinetics and thermodynamics under neat conditions. |

| Flow Chemistry | Precise process control, enhanced safety, scalability. | Reactor design, optimization of flow parameters. |

Advanced Mechanistic Studies on Complex Reaction Systems

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent reactions of this compound is paramount for optimizing existing processes and designing novel applications. The interplay between the chloro and sulfonic acid functional groups on the naphthalene (B1677914) ring presents a complex system ripe for detailed investigation.

Key Research Areas:

Kinetics of Sulfonation: Detailed kinetic studies on the sulfonation of 2-chloronaphthalene are needed to elucidate the factors controlling the regioselectivity of the reaction. shokubai.orgcdnsciencepub.com Understanding the influence of temperature, catalyst, and sulfonating agent on the formation of the 1-sulfonic acid isomer over other potential isomers is crucial for maximizing product yield.

Theoretical and Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide invaluable insights into the transition states and reaction pathways involved in the sulfonation process. nih.gov These theoretical studies can help to rationalize experimental observations and guide the design of more efficient synthetic strategies.

Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as in-situ FTIR and Raman spectroscopy, can enable the detection and characterization of reactive intermediates formed during the sulfonation reaction. This information is critical for building a complete mechanistic picture.

Isomerization Studies: Investigating the potential for isomerization of this compound under various conditions is important for ensuring product stability and purity. wgtn.ac.nz

Development of Multifunctional Derivatives for Targeted Applications

The unique electronic and structural features of this compound make it an attractive scaffold for the development of novel multifunctional derivatives with tailored properties for specific applications.

Key Research Areas:

Fluorescent Probes and Sensors: The naphthalene core is known for its fluorescent properties. By introducing specific functional groups, derivatives of this compound could be designed as fluorescent probes for the detection of metal ions, anions, or biologically relevant molecules. Research in this area would involve the synthesis of a library of derivatives and the evaluation of their photophysical properties.

Novel Dyestuffs and Pigments: As a known intermediate for dyes, further exploration into the synthesis of novel colorants based on this scaffold could lead to materials with enhanced properties such as improved lightfastness, thermal stability, or solubility. nih.gov

Advanced Polymer Materials: Incorporation of this compound as a monomer or an additive in polymer synthesis could lead to materials with enhanced thermal stability, flame retardancy, or conductive properties. For example, sulfonated polymers are known for their use as proton exchange membranes in fuel cells.

Corrosion Inhibitors: Naphthalenesulfonic acid derivatives have shown promise as corrosion inhibitors. ontosight.ai The presence of both a chloro and a sulfonic acid group in the target molecule could lead to derivatives with enhanced performance in protecting metals from corrosion in aggressive environments.

| Derivative Application | Key Properties to Engineer | Synthetic Strategy |

| Fluorescent Probes | High quantum yield, specific binding affinity, solvatochromism. | Introduction of chelating groups, electron-donating/withdrawing substituents. |

| Advanced Dyes | High molar absorptivity, photostability, specific color. | Azo coupling, condensation reactions with other aromatic systems. |

| Functional Polymers | Thermal stability, flame retardancy, ionic conductivity. | Polymerization of functionalized monomers, post-polymerization modification. |

| Corrosion Inhibitors | Strong surface adsorption, formation of protective films. | Introduction of long alkyl chains, heteroatom-containing groups. |

Integration of AI/Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules and reactions. researchgate.netijsea.com

Key Research Areas:

Predictive Modeling of Properties: AI/ML models can be trained on existing data to predict the physicochemical properties, reactivity, and potential applications of novel derivatives of this compound. revvitysignals.comschrodinger.commdpi.com This in-silico screening can significantly reduce the time and cost associated with experimental synthesis and testing.

Retrosynthetic Analysis: AI-powered retrosynthesis tools can be employed to identify novel and efficient synthetic routes to this compound and its derivatives. sci-hub.se These tools can analyze vast reaction databases to propose disconnection strategies that may not be immediately obvious to a human chemist.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields, improved purity, and reduced waste. researchgate.net This can be achieved by building models that correlate reaction parameters with outcomes.

De Novo Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold with desired properties for specific applications.

Enhanced Environmental Treatment Technologies and Sustainability Studies

Given the persistent nature of many halogenated aromatic compounds, developing effective and sustainable methods for the treatment of waste streams containing this compound is of paramount importance.

Key Research Areas:

Advanced Oxidation Processes (AOPs): Research into the efficacy of AOPs, such as ozonation, Fenton and photo-Fenton processes, and UV/H₂O₂ treatment, for the degradation of this compound is crucial. tandfonline.comnih.govnih.govmdpi.comresearchgate.netbohrium.com Studies should focus on identifying the degradation pathways, mineralization efficiency, and the formation of any potentially toxic byproducts.

Biodegradation: Investigating the potential for microbial degradation of this compound is a key area for future research. nih.govresearchgate.net This would involve isolating and characterizing microbial strains or consortia capable of metabolizing this compound and elucidating the enzymatic pathways involved.

Photocatalytic Degradation: The use of semiconductor photocatalysts, such as titanium dioxide (TiO₂), under UV or visible light irradiation offers a promising approach for the complete mineralization of organic pollutants. researchgate.net Research should explore the efficiency of different photocatalytic systems for the degradation of this compound.

Life Cycle Assessment (LCA): A comprehensive LCA of the entire lifecycle of this compound, from its synthesis to its end-of-life, is needed to identify environmental hotspots and guide the development of more sustainable practices.

| Treatment Technology | Mechanism of Action | Research Focus |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals. | Degradation kinetics, byproduct identification, process optimization. |

| Biodegradation | Microbial metabolism of the compound. | Isolation of degrading microorganisms, enzymatic pathway elucidation. |

| Photocatalytic Degradation | Generation of electron-hole pairs on a semiconductor surface. | Catalyst development, optimization of light source and reaction conditions. |

| Life Cycle Assessment (LCA) | Holistic evaluation of environmental impacts. | Data collection for all life cycle stages, impact assessment. |

Q & A

Basic: What are the optimal synthetic routes for 2-Chloronaphthalene-1-sulfonic acid in laboratory settings?

Answer:

The synthesis typically involves sulfonation of naphthalene followed by selective chlorination. Sulfonation at the 1-position is favored under controlled conditions (e.g., using concentrated sulfuric acid at 160°C), while chlorination can be achieved via electrophilic substitution using Cl2 or SO2Cl2. For purification, sodium salt precipitation (e.g., sodium 2-naphthalenesulfonate) is effective for isolating sulfonic acid derivatives . Key challenges include avoiding over-sulfonation and ensuring regioselectivity.

Basic: How can researchers validate the purity and structural integrity of synthesized this compound?

Answer:

Standard methods include:

- Spectroscopy : <sup>1</sup>H NMR (to confirm aromatic substitution patterns) and FTIR (to identify sulfonic acid -SO3H stretches at ~1030 cm<sup>-1</sup> and 1170 cm<sup>-1</sup>) .

- Chromatography : Reverse-phase HPLC with UV detection at 254 nm for purity assessment.

- Titration : Acid-base titration to quantify sulfonic acid groups .

- Elemental Analysis : Verify C, H, S, and Cl content against theoretical values .

Advanced: What experimental strategies address contradictions in reported sulfonation regioselectivity for naphthalene derivatives?

Answer:

Discrepancies in regioselectivity (e.g., 1- vs. 2-sulfonation) arise from reaction conditions (temperature, solvent, catalyst). To resolve:

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., 1-sulfonation), while higher temperatures favor thermodynamically stable isomers.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) can direct sulfonation to specific positions. For this compound, the chlorine atom at position 2 may sterically hinder sulfonation at adjacent sites .

- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density and frontier molecular orbitals .

Advanced: How can computational methods enhance the design of derivatives based on this compound?

Answer:

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by simulating ligand-receptor binding.

- Reactivity Simulations : Use Gaussian or ORCA to model electrophilic substitution pathways and optimize reaction conditions.

- Solubility Prediction : COSMO-RS calculations estimate solubility in various solvents, aiding formulation for biological assays .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of sulfonic acid vapors.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials.

- Storage : Keep in airtight containers away from bases and oxidizing agents. Refer to SDS guidelines for beta-naphthalenesulfonic acid analogs .

Advanced: How do substituents on the naphthalene ring influence the acid dissociation constant (pKa) of sulfonic acid groups?

Answer:

Electron-withdrawing groups (e.g., Cl) increase sulfonic acid acidity by stabilizing the deprotonated form. For this compound:

- Experimental Determination : Use potentiometric titration in aqueous/organic solvent mixtures.

- Computational Prediction : Correlate Hammett σ values with pKa via linear free-energy relationships (LFERs). Data from analogs like 4-chloro-1-hydroxynaphthalene-2-carboxylic acid suggest pKa shifts of ~0.5–1.0 units compared to unsubstituted sulfonic acids .

Advanced: What methodologies resolve spectral overlaps in characterizing chlorinated sulfonic acid derivatives?

Answer:

- 2D NMR : HSQC and HMBC experiments distinguish overlapping aromatic signals.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C10H7ClO3S) with <1 ppm error.

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., Cl at position 2 vs. 3) .

Basic: What are the best practices for documenting experimental procedures involving this compound?

Answer:

- Reproducibility : Include detailed reaction parameters (temperature, solvent ratios, catalyst loading).

- Characterization Data : Provide NMR spectra, HPLC chromatograms, and elemental analysis in supplementary files.

- Ethical Reporting : Cite prior work on analogous compounds (e.g., 8-(4-chloroanilino)naphthalene-1-sulfonic acid) and disclose any deviations from literature methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.